4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl
Overview
Description
4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is a biphenyl intermediate with strong electron-withdrawing dinitro groups at 2,2’-positions and dibromo groups at 4,4’-positions . It has a molecular formula of C12H6Br2N2O4 and a molecular weight of 401.99 .
Synthesis Analysis
This compound is a well-known intermediate for the synthesis of 2,7-dibromo-9H-carbazole . It can be obtained from one-step synthesis from 2,5-dibromonitrobenzene via Ullmann coupling reaction in dimethylformamide (DMF) in high yield .Molecular Structure Analysis
The molecular structure of 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl consists of two benzene rings linked at the 1,1’ position, with strong electron-withdrawing dinitro groups at the 2,2’ positions and dibromo groups at the 4,4’ positions .Chemical Reactions Analysis
4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is used as an intermediate in various chemical reactions. For instance, it is used in the synthesis of 2,7-dibromo-9H-carbazole . Further reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl affords 4,4’-dibromobiphenyl-2,2’-diamine, which is another useful intermediate for the formation of fused heterocyclic rings such as carbazoles, dibenzosiloles, and dibenzoselenophenes .Physical And Chemical Properties Analysis
The compound has a density of 1.907±0.06 g/cm3 (Predicted), a melting point of 145-150°C, and a boiling point of 452.9±40.0 °C (Predicted) .Scientific Research Applications
1. Synthesis of Polysubstituted Carbazole
- Application Summary: This compound is used in the synthesis of polysubstituted carbazole. Carbazole is an important organic nitrogen-containing heterocyclic skeleton, which is extensively applied as a building block in natural products, dyes, and pharmaceuticals .
- Methods of Application: A Cu(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl is used for the synthesis of polysubstituted carbazole. This protocol provides an efficient strategy for the synthesis of carbazole using cheap copper catalysts with diamine ligand .
- Results or Outcomes: This method provides convenient access to a series of carbazole derivatives in moderate yields .
2. Synthesis of Strong Electron-Deficient Benzo Derivatives
- Application Summary: This compound is used in the synthesis of strong electron-deficient benzo derivatives .
- Methods of Application: The synthesis of the initial dibromo derivatives of bis-thiadiazoles and their further functionalization using nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions are presented .
- Results or Outcomes: Interesting products were obtained, which are of practical interest in the field of OLED technologies .
3. Degradation Study
- Application Summary: The degradation of 4,4′-dibromobiphenyl, through photoelectrocatalytic process, was studied .
- Methods of Application: The study involved the use of a photoelectrocatalytic process .
- Results or Outcomes: The results of this study are not specified in the source .
4. Synthesis of 2,7-Dibromo-9H-Carbazole
- Application Summary: This compound is a well-known intermediate for the synthesis of 2,7-dibromo-9H-carbazole .
- Methods of Application: The synthesis of 2,7-dibromo-9H-carbazole involves the use of 4,4’-Dibromo-2,2’-dinitrobiphenyl as an intermediate .
- Results or Outcomes: The synthesis of 2,7-dibromo-9H-carbazole with 4,4’-Dibromo-2,2’-dinitrobiphenyl as the intermediate has been successfully achieved .
5. Synthesis of Fused Heterocyclic Rings
- Application Summary: The reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl affords 4,4’-dibromobiphenyl-2,2’-diamine which is another useful intermediate for the formation of fused heterocyclic rings such as carbazoles, dibenzosiloles and dibenzoselenophenes .
- Methods of Application: The synthesis involves the reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl to form 4,4’-dibromobiphenyl-2,2’-diamine .
- Results or Outcomes: The synthesis of fused heterocyclic rings using 4,4’-Dibromo-2,2’-dinitrobiphenyl has been successfully achieved .
6. Explosive Research
- Application Summary: Due to the presence of nitro functional groups, 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl can also be used in the research and preparation of explosives .
- Methods of Application: The specific methods of application in explosive research are not specified in the source .
- Results or Outcomes: The results of this application are not specified in the source .
7. Synthesis of 9-Phenyl-9-phosphafluorene Oxide
- Application Summary: Derived from 4,4’-dibromo-2,2’-dinitrobiphenyl, 9-phenyl-9-phosphafluorene oxide (PhFlOP) based TADF emitters achieved outstanding electroluminescence performances .
- Methods of Application: The synthesis involves the use of 4,4’-dibromo-2,2’-dinitrobiphenyl as an intermediate .
- Results or Outcomes: The maximum external quantum efficiency of 23.3%, current efficiency of 83.7 cd/A, and power efficiency of 59.1 lm W -1 were achieved .
8. Synthesis of Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles)
- Application Summary: This compound is used in the synthesis of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles) .
- Methods of Application: The synthesis of the initial dibromo derivatives of bis-thiadiazoles and their further functionalization using nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions are presented .
- Results or Outcomes: Interesting products were obtained, which are of practical interest in the field of OLED technologies .
9. Explosive Research
- Application Summary: Due to the presence of nitro functional groups, 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl can also be used in the research and preparation of explosives .
- Methods of Application: The specific methods of application in explosive research are not specified in the source .
- Results or Outcomes: The results of this application are not specified in the source .
Future Directions
4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is a useful intermediate in the synthesis of various compounds. It has been used in the synthesis of 2,7-dibromo-9H-carbazole , and its derivatives have shown potential in applications such as organic light-emitting diodes (OLEDs) . Therefore, it can be expected that this compound will continue to be of interest in future research and development in these areas.
properties
IUPAC Name |
4-bromo-1-(4-bromo-2-nitrophenyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUCYFQYHWKXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434738 | |
Record name | 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl | |
CAS RN |
91371-12-9 | |
Record name | 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91371-12-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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